molecular formula C16H11IO3 B8298626 3-Iodo-8-methoxy-2-phenyl-chromen-4-one

3-Iodo-8-methoxy-2-phenyl-chromen-4-one

Cat. No.: B8298626
M. Wt: 378.16 g/mol
InChI Key: MEDNZBIVWXESTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of the Chromen-4-one Scaffold in Medicinal Chemistry Research

The chromen-4-one, or 4H-chromen-4-one, framework is a bicyclic heterocyclic system that is of considerable interest to medicinal chemists. It is widely recognized as a "privileged scaffold," a term used to describe molecular structures that are capable of binding to multiple biological targets with high affinity. This versatility makes the chromen-4-one nucleus a valuable building block in the design and synthesis of novel therapeutic agents.

This scaffold is a core component of many naturally occurring secondary metabolites, particularly in the plant kingdom, which have been utilized in traditional medicine for centuries. Modern research has identified that compounds based on this structure exhibit a wide spectrum of pharmacological activities. These activities include, but are not limited to, anticancer, antimicrobial, antiviral, anti-inflammatory, and antioxidant properties. The rigid structure of the chromen-4-one system provides a fixed orientation for various substituents, allowing for precise structure-activity relationship (SAR) studies to optimize potency and selectivity for specific biological targets.

Classification and Subclasses of Flavonoids, with a Focus on Flavones

Flavonoids are a large and diverse class of polyphenolic natural products characterized by a C6-C3-C6 diphenylpropane skeleton. They are broadly distributed in plants and are consumed as part of the human diet. Over 9,000 flavonoid compounds have been identified, and they are categorized into several subclasses based on the oxidation state and structural features of the central C-ring. scienceopen.com

The major subclasses of flavonoids are distinguished by variations in the heterocyclic C-ring. Flavones, the focus of this article, are a significant subclass characterized by a double bond between carbons 2 and 3 (C2-C3) and a ketone group at carbon 4 (C-4) of the C-ring. researchgate.net

Flavonoid SubclassKey Structural Features of the C-Ring
Flavones Double bond between C2 and C3; Carbonyl group at C4.
Flavonols Double bond between C2 and C3; Carbonyl group at C4; Hydroxyl group at C3.
Flavanones Saturated C2-C3 bond; Carbonyl group at C4.
Flavanols (Catechins) Saturated C2-C3 bond; Hydroxyl group at C3.
Isoflavones Phenyl group attached at C3 instead of C2; Double bond between C2 and C3; Carbonyl group at C4.
Anthocyanidins Flavylium ion core with positive charge; Multiple double bonds in the C-ring.

Structural Elucidation and Core Architectural Features of 2-Phenylchromen-4-one (Flavone)

The parent compound of the flavone (B191248) subclass is 2-phenylchromen-4-one, commonly known as flavone. mdpi.comnih.gov Its structure consists of a chromen-4-one (benzopyran-4-one) core, which is a fusion of a benzene (B151609) ring (A-ring) and a pyranone ring (C-ring), with a phenyl group (B-ring) attached at the C2 position. mdpi.comspectrabase.com

The core architecture is defined by:

A-Ring: A benzene ring fused to the heterocyclic C-ring. Substitutions on this ring are numbered 5, 6, 7, and 8.

B-Ring: A phenyl substituent at the C2 position. Substitutions on this ring are numbered with primes (2', 3', 4', 5', 6').

C-Ring: A central pyranone ring containing the defining features of the flavone class: an oxygen atom, a carbonyl group at C4, and a C2-C3 double bond. researchgate.net

This arrangement results in a largely planar and rigid molecular structure, which is a key factor in its ability to interact with biological macromolecules.

Contextualizing Halogenated Flavones: The Role of Iodine Substitution

The introduction of halogen atoms into the flavone scaffold is a common strategy in medicinal chemistry to modulate the compound's physicochemical and biological properties. Halogenation can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins through halogen bonding.

Iodine, in particular, serves a dual purpose. Firstly, as the largest and most polarizable of the stable halogens, it can form strong halogen bonds and significantly alter the electronic nature of the molecule, which may lead to enhanced biological activity. Secondly, the carbon-iodine bond provides a highly valuable synthetic handle for further molecular elaboration. The iodine atom at position C3 is especially useful as it can be readily displaced or participate in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions. mdpi.com This allows for the convenient synthesis of a diverse library of C3-functionalized flavones, which would be difficult to access through other synthetic routes.

Introduction to 3-Iodo-8-methoxy-2-phenyl-chromen-4-one as a Specific Research Compound

This compound is a specific, synthetically derived member of the flavone family. This compound integrates the core flavone structure with key substituents that are of interest in chemical and medicinal research. Its structure is precisely defined by the foundational 2-phenylchromen-4-one skeleton, which is modified with two specific functional groups that confer distinct properties.

ComponentPositionDescription
Flavone Core -The fundamental 2-phenylchromen-4-one scaffold.
Iodo Group C3An iodine atom attached to the third carbon of the C-ring. This group acts as a key reactive site for further synthetic transformations and can influence biological activity. researchgate.net
Methoxy (B1213986) Group C8A -OCH3 group attached to the eighth carbon of the A-ring. Methoxy groups are known to modify a molecule's solubility, electronic properties, and metabolic profile.
Phenyl Group C2The defining substituent of the flavone class, attached to the second carbon of the C-ring.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H11IO3

Molecular Weight

378.16 g/mol

IUPAC Name

3-iodo-8-methoxy-2-phenylchromen-4-one

InChI

InChI=1S/C16H11IO3/c1-19-12-9-5-8-11-14(18)13(17)15(20-16(11)12)10-6-3-2-4-7-10/h2-9H,1H3

InChI Key

MEDNZBIVWXESTI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1OC(=C(C2=O)I)C3=CC=CC=C3

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

General Synthetic Strategies for Chromen-4-one Core Structure Elaboration

The chromen-4-one, or flavone (B191248), scaffold is a prevalent structure in natural products, and numerous synthetic methods have been developed for its construction. nih.gov These methods often begin with precursors like 2'-hydroxyacetophenones and aromatic aldehydes, which are condensed to form 2'-hydroxychalcones. nih.gov The subsequent cyclization of these chalcone intermediates is a critical step in forming the heterocyclic C ring of the flavonoid structure. nih.govnih.gov

Oxidative cyclization of 2'-hydroxychalcones is a prominent and widely utilized route for the synthesis of flavones. nih.govchemijournal.com This transformation can be achieved using a variety of oxidizing agents and conditions. The general mechanism is thought to proceed via two main pathways: one involves an intramolecular oxo-Michael addition to form an enolate, which is then trapped and undergoes elimination to yield the flavone. chemijournal.com An alternative pathway suggests the initial isomerization of the chalcone to a flavanone, which is subsequently oxidized to the flavone. chemijournal.com

A classic and effective method employs a mixture of iodine (I₂) in dimethyl sulfoxide (DMSO). nih.govresearchgate.net The I₂-DMSO system is believed to facilitate the cyclization of 2'-hydroxychalcones to flavones effectively. chemijournal.com Other reagents such as hydrogen peroxide (H₂O₂) in an alkaline medium are also commonly used, a method known as the Algar–Flynn–Oyamada reaction. nih.govnih.gov This particular reaction often leads to the formation of 3-hydroxyflavones (flavonols). chemijournal.com However, modifications exist; for instance, using sodium perborate (SPB) can facilitate the oxidative cyclization of chalcones to flavones without the introduction of a hydroxyl group at the C-3 position. chemijournal.com

Oxidant/ReagentSubstrateProductYield (%)Reference
SiO₂-I₂ (solvent-free)2'-hydroxychalconeFlavone80 chemijournal.com
H₂O₂/NaOH (aq.)2'-hydroxychalcone3-hydroxyflavone65 chemijournal.com
Sodium Perborate (SPB)2'-hydroxychalconeFlavone65 chemijournal.com
I₂ in DMSO2'-hydroxychalconeFlavoneHigh nih.gov

Transition-metal catalysis offers powerful and versatile methods for constructing the chromone (B188151) core, often with high efficiency and selectivity. mdpi.com Palladium and copper catalysts are particularly prevalent in these synthetic strategies.

Palladium-catalyzed reactions provide several routes to flavones. One notable method is the cyclocarbonylation of o-iodophenols with terminal acetylenes under atmospheric carbon monoxide (CO) pressure. acs.orgorganic-chemistry.org This approach efficiently yields a variety of chromone derivatives. acs.org Another strategy involves the palladium(II)-catalyzed oxidative cyclization of 2'-hydroxydihydrochalcones. rsc.org Depending on the specific oxidants and additives used, this method can be directed to produce either flavones or flavanones from a common intermediate, showcasing its versatility. rsc.org The mechanism can involve an initial Pd(II)-catalyzed dehydrogenation to form a 2'-hydroxychalcone intermediate, which then undergoes further cyclization. rsc.org

Copper-catalyzed methods also provide an efficient pathway. For instance, a cascade oxa-Michael-oxidation of chalcones using a copper(I) iodide (CuI) catalyst in an ionic liquid medium can produce flavones in high yields under mild conditions. nih.govnih.gov Microwave-assisted synthesis using copper chloride as a catalyst has also been reported for the synthesis of flavones. orientjchem.org

Catalyst SystemReactantsProductKey FeaturesReference
Pd(OAc)₂ / Ligand-freeo-Iodophenol, Terminal Acetylene, CO2-Substituted ChromoneHigh efficiency, atmospheric CO pressure acs.org
Pd(II) / O₂ or Cu(OAc)₂2'-HydroxydihydrochalconeFlavone or FlavanoneDivergent synthesis, atom-economic rsc.org
CuI / [bmim][NTf₂]2'-HydroxychalconeFlavoneMild conditions, high yields nih.govnih.gov
Pd(PPh₃)₄3-Alkynyl Chromone, Aryl Iodide4H-Furo[3,2-c]chromeneTandem cyclization/cross-coupling acs.org

Base-mediated cyclization represents another important strategy for synthesizing the chromen-4-one framework. These reactions often involve the intramolecular condensation of suitably functionalized precursors. For instance, the synthesis of chroman-4-one derivatives can be achieved through a base-mediated aldol condensation under microwave irradiation. acs.org

Cascade reactions, which involve two or more transformations in a single synthetic operation, provide an efficient route to complex molecules from simple starting materials. nih.gov The synthesis of 4H-chromene derivatives can be accomplished via a cesium carbonate-mediated reaction between 2-bromoallyl sulfones and ortho-hydroxychalcones. nih.gov This reaction proceeds through a sequence involving dehydrobromination to form an allenyl sulfone, followed by a Michael addition of the phenoxide and subsequent cyclization. nih.gov Such cascade approaches are valued for their efficiency and ability to build molecular complexity rapidly. nih.gov

Molecular iodine and hypervalent iodine reagents are effective promoters for the electrophilic cyclization of 2'-hydroxychalcones to form the flavone core. nih.gov The use of catalytic iodine under solvent-free conditions at elevated temperatures can drive the oxidative cyclization of 2-hydroxychalcones. scispace.com This method is often considered a green alternative due to the absence of solvent.

Hypervalent iodine reagents, such as phenyliodinium acetate (PIDA), have also been reported for the synthesis of flavones from chalcones. nih.gov These reagents act as powerful oxidants to facilitate the cyclization process. Iodine can also promote Michael additions followed by cyclization, for example, in the reaction of 4-hydroxycoumarins with chalcones to produce pyranocoumarin derivatives. tandfonline.com In this mechanism, molecular iodine is thought to activate the chalcone for the initial Michael addition, which is followed by an intramolecular cyclization to yield the final product. tandfonline.com The iodine-mediated cyclization of 2'-OH-chalcones is a popular and frequently studied method for flavone synthesis. researchgate.netelsevierpure.com

Targeted Iodination Strategies for Chromen-4-ones and Flavones

Once the 8-methoxy-2-phenyl-chromen-4-one core is synthesized, the next crucial step is the introduction of an iodine atom at the C-3 position. This requires a targeted iodination reaction that is selective for the C-3 position over other possible sites on the flavone skeleton, such as the A or B rings.

The direct iodination of the flavone nucleus can be achieved using various iodinating agents. The reactivity of the different positions on the flavone skeleton towards electrophilic substitution dictates the regioselectivity of the reaction. The C-3 position, being part of an enone system, is susceptible to certain types of electrophilic attack or radical addition.

A common and effective reagent for the regioselective iodination of flavonoids is N-Iodosuccinimide (NIS). researchgate.net The reaction conditions can be tuned to favor iodination at specific positions. For instance, the protection pattern of hydroxyl groups on the A-ring can direct iodination to either the C-6 or C-8 positions. researchgate.net However, for iodination at the C-3 position, different conditions are required. The synthesis of 3-haloflavones can be achieved by reacting the parent flavone with reagents like tetra-alkylammonium bromide in the presence of (diacetoxyiodo)benzene. semanticscholar.org While this specific example is for bromination, similar systems can be adapted for iodination. The in-situ formation of a 3-iodochromone intermediate has been proposed in tandem reactions, indicating that direct iodination at this position is feasible. researchgate.net

Other iodinating systems include benzyltrimethylammonium dichloroiodate, which has been used for the regioselective iodination of the A-ring of flavones. researchgate.net The synthesis of 3-iodochromone itself is a key step in various palladium-catalyzed reactions, where it serves as a substrate for further functionalization, such as aminocarbonylation. nih.gov This indicates that methods for the selective synthesis of 3-iodochromones are established and crucial for creating derivatives like 3-Iodo-8-methoxy-2-phenyl-chromen-4-one.

Iodinating SystemSubstrateProductKey FeaturesReference
N-Iodosuccinimide (NIS) in DMFAlkylated FlavonoidsC-6 or C-8 Iodo FlavonoidRegioselectivity depends on protecting groups researchgate.net
R₄NBr / PhI(OAc)₂Flavone3-BromoflavoneMild conditions for C-3 halogenation semanticscholar.org
Benzyltrimethylammonium dichloroiodate5,7-Dioxygenated Flavones6-IodoflavoneRegioselective for A-ring researchgate.net

Heterocyclization of β-Ketoenamines to Form 3-Iodochromones

A key strategy for the synthesis of 3-iodochromones involves the heterocyclization of β-ketoenamines. This method provides a direct route to the iodinated chromone core. The reaction proceeds by treating a β-ketoenamine, derived from a substituted 2-hydroxyacetophenone, with an iodinating agent. This process facilitates the cyclization and concurrent introduction of iodine at the 3-position of the chromen-4-one ring system. For instance, 3-iodo-2-phenylchromen-4-one can be synthesized from the corresponding β-ketoenamine with a reported yield of 65%. researchgate.net

The general transformation can be represented as follows:

Reaction scheme for the heterocyclization of a β-ketoenamine to a 3-iodochromone.

Table 1: Synthesis of 2-Substituted 3-Iodo-4H-chromen-4-ones via Heterocyclization of β-Ketoenamines

Entry R Group Yield (%) Melting Point (°C)
1 Phenyl 65 120-121
2 Furyl - -

Data derived from a study on the synthesis of 3-iodochromones. researchgate.net

Strategies for Introducing Methoxy (B1213986) Substituents at the 8-Position

The introduction of a methoxy group at the 8-position of the chromen-4-one scaffold is a critical step in the synthesis of the target compound. This is typically achieved through the etherification of a precursor containing a hydroxyl group at the corresponding position.

Standard etherification methods, such as the Williamson ether synthesis, are commonly employed to introduce methoxy groups onto phenolic substrates. This involves the deprotonation of a hydroxyl group with a suitable base to form a phenoxide, which then acts as a nucleophile to displace a leaving group from an alkylating agent, such as methyl iodide or dimethyl sulfate. The choice of base and solvent is crucial to ensure efficient reaction and minimize side products.

Achieving positional control to selectively introduce a methoxy group at the 8-position of the chromen-4-one ring depends on the availability of the appropriately substituted starting materials. The synthesis would typically begin with a 2-hydroxyacetophenone derivative that already contains a methoxy group at the desired position (e.g., 2-hydroxy-3-methoxyacetophenone for the eventual 8-methoxy substitution pattern after cyclization). The directing effects of existing substituents on the aromatic ring of the precursor play a significant role in the initial synthesis of the substituted acetophenone, thereby ensuring the methoxy group is in the correct location prior to the formation of the chromen-4-one ring. The synthesis of various methoxy-substituted benzophenanthridinone derivatives has highlighted the influence of the position of methoxy groups on the synthetic route and the potential for steric hindrance to affect cyclization reactions. nih.gov

Methodologies for Installing the 2-Phenyl Moiety

The 2-phenyl group is a defining feature of the target molecule and can be introduced through several reliable synthetic strategies, including palladium-catalyzed cross-coupling reactions and classical condensation-cyclization sequences.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. The Suzuki and Stille reactions are particularly well-suited for introducing the 2-phenyl group onto the chromen-4-one scaffold.

The Suzuki coupling involves the reaction of an organoboron compound, such as a phenylboronic acid, with an organohalide or triflate in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.orgudel.edulibretexts.org For the synthesis of 2-phenyl-chromen-4-ones, this would typically involve a 2-halochromen-4-one or a 2-triflyloxy-chromen-4-one as the electrophilic partner. The reaction is known for its mild conditions and tolerance of a wide range of functional groups. udel.edulibretexts.org

Table 2: Typical Conditions for Suzuki Cross-Coupling Reactions

Component Example Reagents/Conditions
Catalyst Pd(PPh₃)₄, Pd(OAc)₂/PCy₃
Organoboron Reagent Phenylboronic acid
Base Na₂CO₃, K₂CO₃, KF
Solvent Toluene, DMF, Aqueous mixtures

Information compiled from general literature on Suzuki coupling. wikipedia.orgorganic-chemistry.orgudel.edu

The Stille coupling utilizes an organotin reagent (organostannane) as the nucleophilic partner to couple with an organohalide or triflate, also catalyzed by a palladium complex. nrochemistry.comwikipedia.orgorganic-chemistry.orgjk-sci.com Organostannanes are stable to air and moisture, making them convenient to handle. nrochemistry.comwikipedia.orgjk-sci.com However, the toxicity of tin compounds is a notable drawback. nrochemistry.comwikipedia.orgorganic-chemistry.orgjk-sci.com The mechanism involves oxidative addition, transmetalation, and reductive elimination. nrochemistry.comwikipedia.org

Table 3: Key Features of the Stille Reaction

Feature Description
Catalyst Palladium(0) complexes (e.g., Pd(PPh₃)₄)
Organotin Reagent Phenyltrimethylstannane, Phenyltributylstannane
Advantages Tolerance of various functional groups, stability of reagents
Disadvantages Toxicity of tin compounds, difficulty in removing tin byproducts

Information compiled from general literature on the Stille reaction. nrochemistry.comwikipedia.orgorganic-chemistry.orgjk-sci.com

A classical and widely used approach to synthesize 2-phenyl-chromen-4-ones (flavones) is through the condensation of a 2-hydroxyacetophenone with a benzaldehyde derivative, followed by cyclization of the resulting chalcone intermediate. researchgate.netbiomedres.usorientjchem.org This method, often referred to as the Claisen-Schmidt condensation, forms a 2'-hydroxychalcone which can then undergo oxidative cyclization to yield the flavone. researchgate.netorientjchem.org Various reagents can be used to effect this cyclization, including acids or iodine in DMSO. researchgate.netorientjchem.org

Another established method is the Allan-Robinson reaction, which involves the reaction of an o-hydroxyaryl ketone with an aromatic anhydride to form the flavone. biomedres.us The Baker-Venkataraman rearrangement is also a key transformation, where a 2-acyloxyphenone is rearranged to a 1,3-diketone, which then undergoes acid-catalyzed cyclization to the chromone.

These condensation and cyclization strategies offer a direct route to the 2-phenyl-chromen-4-one core, with the substituents on the phenyl ring being determined by the choice of the starting benzaldehyde or its equivalent.

Comprehensive Synthetic Pathway for this compound

The synthesis of the target compound, this compound, can be achieved through a multi-step sequence starting from commercially available precursors. A logical and efficient approach involves the initial construction of the 8-methoxyflavone core, followed by regioselective iodination at the C-3 position. The Baker-Venkataraman rearrangement provides a classic and reliable method for constructing the flavone core from a suitably substituted 2'-hydroxyacetophenone.

Step 1: Synthesis of 2'-Hydroxy-3'-methoxyacetophenone (3)

The synthesis commences with the selective methylation of 2',3'-dihydroxyacetophenone (1). Treatment of the diol with a suitable methylating agent, such as dimethyl sulfate, in the presence of a mild base like potassium carbonate allows for the preferential methylation of the less sterically hindered 3'-hydroxyl group to yield 2'-hydroxy-3'-methoxyacetophenone (3). An alternative starting material, 2-methoxyphenol (guaiacol, 2), can undergo a Fries rearrangement of its acetylated derivative to produce the desired acetophenone, although this may lead to isomeric mixtures requiring separation.

Step 2: Benzoylation of 2'-Hydroxy-3'-methoxyacetophenone (3)

The phenolic hydroxyl group of 2'-hydroxy-3'-methoxyacetophenone (3) is then acylated using benzoyl chloride in the presence of a base such as pyridine. This reaction affords the ester intermediate, 2-acetyl-6-methoxyphenyl benzoate (4).

Step 3: Baker-Venkataraman Rearrangement

The cornerstone of this synthetic route is the Baker-Venkataraman rearrangement. chemistry-reaction.comwikipedia.org The ester (4) is treated with a strong base, such as potassium hydroxide or sodium hydride, to promote an intramolecular acyl migration. The base abstracts an alpha-proton from the acetophenone moiety, generating an enolate which then attacks the benzoyl carbonyl group. Subsequent rearrangement yields the 1,3-diketone intermediate, 1-(2-hydroxy-3-methoxyphenyl)-3-phenylpropane-1,3-dione (5).

Step 4: Acid-Catalyzed Cyclization to form 8-Methoxy-2-phenyl-chromen-4-one (6)

The 1,3-diketone (5) readily undergoes acid-catalyzed cyclization. Treatment with an acid, such as sulfuric acid in acetic acid, promotes the intramolecular condensation between the phenolic hydroxyl group and one of the ketone carbonyls, followed by dehydration, to form the stable pyranone ring of 8-methoxy-2-phenyl-chromen-4-one (6), also known as 8-methoxyflavone.

Step 5: Iodination of 8-Methoxy-2-phenyl-chromen-4-one (6)

The final step is the regioselective iodination of the 8-methoxyflavone (6) at the C-3 position. This is effectively achieved using an electrophilic iodinating agent. N-Iodosuccinimide (NIS) is a particularly suitable reagent for this transformation, often used in a solvent like acetonitrile or dimethylformamide (DMF). researchgate.netorganic-chemistry.org The reaction proceeds under neutral or mildly acidic conditions to afford the target compound, this compound (7). researchgate.net

The complete synthetic pathway is summarized in the scheme below:

Scheme 1: Synthetic Pathway to this compound

Image of the synthetic pathway for this compound. The scheme shows the conversion of 2',3'-dihydroxyacetophenone (1) or 2-methoxyphenol (2) to 2'-hydroxy-3'-methoxyacetophenone (3). This is followed by benzoylation to form 2-acetyl-6-methoxyphenyl benzoate (4), which then undergoes a Baker-Venkataraman rearrangement to yield 1-(2-hydroxy-3-methoxyphenyl)-3-phenylpropane-1,3-dione (5). Acid-catalyzed cyclization of (5) gives 8-methoxy-2-phenyl-chromen-4-one (6). The final step is the iodination of (6) with NIS to produce the target compound, this compound (7).

An alternative, more direct route to the flavone core (6) involves the Claisen-Schmidt condensation between 2'-hydroxy-3'-methoxyacetophenone (3) and benzaldehyde. gordon.eduwikipedia.org This base-catalyzed reaction forms the corresponding 2'-hydroxychalcone, which can then be subjected to oxidative cyclization using molecular iodine in a solvent like DMSO to yield 8-methoxyflavone (6). chemijournal.comresearchgate.net This method avoids the separate acylation and rearrangement steps but requires careful control of the cyclization conditions to favor flavone formation.

Interactive Data Table: Summary of Synthetic Steps

StepStarting MaterialReagents and ConditionsProductKey Transformation
12',3'-Dihydroxyacetophenone(CH₃)₂SO₄, K₂CO₃, Acetone2'-Hydroxy-3'-methoxyacetophenoneSelective O-methylation
22'-Hydroxy-3'-methoxyacetophenoneBenzoyl chloride, Pyridine2-Acetyl-6-methoxyphenyl benzoateBenzoylation
32-Acetyl-6-methoxyphenyl benzoateKOH, Pyridine1-(2-Hydroxy-3-methoxyphenyl)-3-phenylpropane-1,3-dioneBaker-Venkataraman Rearrangement
41-(2-Hydroxy-3-methoxyphenyl)-3-phenylpropane-1,3-dioneH₂SO₄, Acetic acid8-Methoxy-2-phenyl-chromen-4-oneIntramolecular Cyclization/Dehydration
58-Methoxy-2-phenyl-chromen-4-oneN-Iodosuccinimide (NIS), ACNThis compoundElectrophilic Iodination

Advanced Spectroscopic and Crystallographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

The ¹H and ¹³C NMR spectra of 3-Iodo-8-methoxy-2-phenyl-chromen-4-one are predicted to show characteristic signals corresponding to its flavonoid backbone, influenced by the specific substituents at the C2, C3, and C8 positions. The iodine atom at C3 is expected to exert a significant anisotropic effect, while the electron-donating methoxy (B1213986) group at C8 influences the chemical shifts of the A-ring protons.

¹H NMR: The proton spectrum would display signals for the A-ring, the B-ring, and the methoxy group. The protons of the C2-phenyl group (B-ring) typically appear as multiplets in the aromatic region. ctu.edu.vn The protons on the A-ring (H-5, H-6, H-7) would show a distinct coupling pattern. The methoxy group protons are expected to appear as a sharp singlet in the upfield region, typically around δ 3.9 ppm. ctu.edu.vn

¹³C NMR: The carbon spectrum provides information on all carbon atoms in the molecule. scispace.com The carbonyl carbon (C4) is the most deshielded, appearing far downfield (around δ 172-182 ppm). analis.com.myctu.edu.vn The presence of the iodine atom at C3 would cause a significant upfield shift for the C3 signal (around δ 86-90 ppm) compared to a non-substituted flavone (B191248). mdpi.com The carbons of the A and B rings and the methoxy carbon would resonate at characteristic chemical shifts, which are crucial for confirming the substitution pattern. ctu.edu.vnpsu.edu

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on data from analogous compounds. Actual experimental values may vary.

PositionPredicted ¹³C Chemical Shift (δ, ppm)Predicted ¹H Chemical Shift (δ, ppm)
2~158.3-
3~86.6-
4~171.8-
4a~120.0-
5~127.0~7.9 (dd)
6~125.0~7.4 (t)
7~115.0~7.1 (dd)
8~154.7-
8a~147.9-
1'~131.0-
2', 6'~128.5~7.9 (m)
3', 5'~129.0~7.5 (m)
4'~131.5~7.5 (m)
8-OCH₃~56.6~3.9 (s)

2D NMR experiments are essential for assembling the complete molecular structure by establishing correlations between different nuclei. analis.com.mymdpi.com

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) couplings. analis.com.my For this compound, COSY would show correlations between the adjacent aromatic protons on the A-ring (H-5, H-6, and H-7) and within the B-ring (H-2'/6', H-3'/5', and H-4'), confirming their spin systems. nih.gov

HMQC/HSQC (Heteronuclear Multiple Quantum/Single Quantum Coherence): These experiments correlate protons directly to the carbons they are attached to (¹JCH). analis.com.my This technique is fundamental for assigning the signals of all protonated carbons in the molecule by linking the already assigned proton signals to their corresponding carbon atoms. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful 2D NMR techniques for structure elucidation, as it shows long-range correlations (typically 2-3 bonds) between protons and carbons (²JCH, ³JCH). nih.gov Key HMBC correlations for this molecule would include:

The methoxy protons (8-OCH₃) correlating to the C8 carbon. nih.gov

Protons of the B-ring (H-2'/6') correlating to C2. youtube.com

The A-ring protons (e.g., H-5) showing correlations to quaternary carbons like C4, C4a, and C8a, which is crucial for confirming the core structure. nih.gov

NOESY/ROESY (Nuclear Overhauser Effect/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space correlations between protons that are physically close to each other, irrespective of their bonding connectivity. columbia.edu They are particularly useful for determining stereochemistry and conformation. columbia.eduhuji.ac.il For this compound, a key spatial relationship that could be observed is the correlation between the ortho-protons of the C2-phenyl ring (H-2'/6') and the H-5 proton of the A-ring. This would provide information about the rotational orientation (dihedral angle) of the phenyl ring relative to the chromenone plane. huji.ac.il

For complex flavonoid structures where signal overlap or ambiguity exists, advanced NMR methods are employed. The integration of experimental NMR data with computational methods, such as Density Functional Theory (DFT), has become a powerful strategy. researchgate.net DFT calculations can predict ¹H and ¹³C chemical shifts with a high degree of accuracy, aiding in the assignment of complex spectra and confirming proposed structures. researchgate.net Furthermore, specialized pulse sequences and techniques can be used to measure specific coupling constants or to resolve overlapping multiplets, providing deeper structural insights. diva-portal.org For molecules that may exist in different conformational states, advanced NOE techniques like quantitative NOE measurements can provide precise interproton distances, helping to define the solution-state conformation. diva-portal.org

X-ray Crystallography for Absolute Structure and Conformational Analysis

A single-crystal X-ray diffraction study of this compound would reveal several key structural features. The chromen-4-one core is expected to be largely planar. A critical parameter is the dihedral angle between this planar core and the C2-phenyl ring, which is influenced by the substituents and crystal packing forces. mdpi.com

The packing of molecules in the crystal lattice is governed by a variety of intermolecular forces. researchgate.net Molecules are likely to arrange in patterns that maximize favorable interactions, such as stacking of the aromatic rings and the formation of hydrogen-bonded networks. iucr.org

Expected Crystallographic Parameters for this compound Note: Data is hypothetical and based on typical values for similar flavonoid structures.

ParameterExpected Value
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or P-1
a (Å)10 - 15
b (Å)5 - 12
c (Å)18 - 25
β (°)90 - 105
Z (molecules/unit cell)4 or 8
Dihedral Angle (Chromone/Phenyl)10° - 40°

The crystal structure is stabilized by a network of non-covalent interactions that dictate the supramolecular architecture. iucr.orgrsc.org

Intramolecular Interactions: The conformation of the molecule is influenced by internal steric and electronic factors. There may be short contacts between atoms that stabilize a particular rotational conformation of the phenyl ring or the methoxy group.

Intermolecular Interactions: The arrangement of molecules within the crystal is driven by several key interactions:

Hydrogen Bonding: While lacking strong hydrogen bond donors like hydroxyl groups, weak C-H···O hydrogen bonds involving the carbonyl oxygen (O4) and methoxy oxygen as acceptors are expected to play a significant role in linking molecules together. mdpi.comnih.gov

π-π Stacking: The planar aromatic rings of the chromenone system and the phenyl group are prone to engage in π-π stacking interactions, where parallel rings are offset from one another. researchgate.netnih.gov These interactions are a major contributor to the cohesive energy of the crystal. researchgate.net

Halogen Bonding: A particularly important interaction for this molecule is halogen bonding. The iodine atom at the C3 position possesses a region of positive electrostatic potential (a σ-hole) which can act as a Lewis acid, forming a favorable interaction with a Lewis base, such as the carbonyl oxygen of a neighboring molecule (C-I···O). rsc.orgacs.org This directional interaction can be a strong determinant of the crystal packing arrangement. acs.org Other weak interactions, such as H···I and I···I contacts, may also be present. researchgate.net

Insights into Planar Configurations and Dimeric Arrangements

Crystallographic analysis of flavonoid derivatives, the class to which this compound belongs, consistently reveals a high degree of planarity in the core chromen-4-one ring system. nih.govresearchgate.net This planarity is a consequence of the sp² hybridization of the constituent atoms and the extensive π-electron delocalization across the fused ring structure. The phenyl ring at the 2-position, however, is often twisted at a slight angle relative to the chromenone skeleton. nih.govresearchgate.net

In the solid state, these molecules frequently organize into ordered supramolecular structures, notably forming dimeric arrangements. nih.gov These dimers are typically stabilized by a network of weak intermolecular forces. Centrosymmetric dimers can be formed through pairs of C–H⋯O hydrogen bonds, creating stable ring motifs. researchgate.netnih.gov Additionally, π–π stacking interactions between the aromatic rings of adjacent molecules contribute significantly to the crystal packing, often with centroid-centroid distances in the range of 3.6 to 3.8 Å. researchgate.netnih.gov For this compound, the iodine and methoxy substituents would be expected to participate in these intermolecular interactions, further influencing the specific packing arrangement and stability of the crystal lattice.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous characterization of organic compounds, providing precise mass measurements that lead to the determination of elemental formulas and structural insights through fragmentation analysis. colorado.edu

HRMS provides the exact mass of a molecule with high accuracy, typically to within 5 parts per million (ppm), which allows for the confident determination of its elemental composition. For this compound, the molecular formula is C₁₆H₁₁IO₃. The theoretical monoisotopic mass, calculated from the most abundant isotopes of each element (¹²C, ¹H, ¹²⁷I, ¹⁶O), can be compared to the experimentally measured mass to confirm the formula.

Isotopic profiling serves as a secondary confirmation of the elemental formula. The mass spectrum exhibits a characteristic pattern of peaks corresponding to the molecular ion (M) and ions containing heavier isotopes (M+1, M+2, etc.). The relative abundance of these isotopic peaks is determined by the natural abundance of isotopes like ¹³C and ¹⁸O. By comparing the experimentally observed isotopic distribution with the theoretically predicted pattern, the elemental composition can be verified with a high degree of certainty. nih.gov

Table 1: Theoretical Isotopic Data for the Molecular Ion of this compound ([C₁₆H₁₁IO₃]⁺) This table presents the calculated exact mass and relative abundance for the primary isotopic peaks of the specified compound.

Ion Calculated m/z Relative Abundance (%)
[M]⁺ 389.9753 100.00
[M+1]⁺ 390.9787 17.29
[M+2]⁺ 391.9815 1.44

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a molecule by analyzing its fragmentation patterns. youtube.comnih.gov In an MS/MS experiment, the molecular ion of this compound is isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions are mass-analyzed, producing a product ion spectrum that serves as a structural fingerprint.

Table 2: Plausible Fragmentation Pathways for this compound in MS/MS This table outlines potential fragment ions observed during tandem mass spectrometry, their proposed origin through the loss of specific groups, and their calculated exact mass-to-charge ratio (m/z).

Precursor Ion (m/z) Neutral/Radical Loss Fragment Ion Formula Fragment Ion m/z (Calculated)
389.9753 I• [C₁₆H₁₁O₃]⁺ 263.0708
389.9753 •CH₃ [C₁₅H₈IO₃]⁺ 374.9518
389.9753 CO [C₁₅H₁₁IO₂]⁺ 361.9804
263.0708 CO [C₁₅H₁₁O₂]⁺ 235.0759

Computational Chemistry and Molecular Modeling

Density Functional Theory (DFT) Calculations for Electronic and Geometric Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular geometries, electronic properties, and spectroscopic parameters.

The geometric optimization of 3-Iodo-8-methoxy-2-phenyl-chromen-4-one can be performed using DFT methods, such as B3LYP with a 6-31G* basis set, to determine its most stable conformation. The key structural features of the flavone (B191248) backbone include the planarity of the chromen-4-one ring system and the dihedral angle of the 2-phenyl group relative to this plane.

A conformational analysis would involve rotating the rotatable bonds, particularly the C2-C1' bond connecting the phenyl ring to the chromone (B188151) core, to identify the global energy minimum structure. The optimized geometry would provide crucial information on bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Geometrical Parameters for this compound based on DFT Calculations of Analogous Flavones

ParameterPredicted ValueReference Analogues
Dihedral Angle (C3-C2-C1'-C2')30° - 50°2'-nitroflavone iucr.orgiucr.org
C2=C3 Bond Length~1.35 ÅGeneral Flavones
C4=O Bond Length~1.23 ÅGeneral Flavones
C3-I Bond Length~2.10 ÅIodo-substituted aromatics
C8-O(methoxy) Bond Length~1.36 ÅMethoxy-substituted aromatics

The electronic properties of this compound can be elucidated through various analyses following DFT calculations.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular and intermolecular bonding and interactions among bonds. It can be used to understand charge transfer within the molecule. For flavone derivatives, electron delocalization is a key feature, and the NBO analysis can quantify the hyperconjugative interactions that stabilize the molecule. The analysis of the electron density distribution would likely show significant negative charge accumulation on the oxygen atoms of the carbonyl and methoxy (B1213986) groups, as well as the iodine atom, making these potential sites for electrophilic attack or coordination to metal ions .

Atoms in Molecules (AIM) Theory: AIM analysis can be used to characterize the nature of chemical bonds and non-covalent interactions within the molecule. This would be particularly useful in analyzing any potential intramolecular hydrogen bonds or other weak interactions that might influence the molecule's conformation and stability.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining the chemical reactivity and electronic properties of a molecule. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is an indicator of chemical stability. In flavonoids, the HOMO is typically distributed over the B-ring and parts of the C-ring, while the LUMO is often located on the benzoyl moiety of the A- and C-rings nih.gov. For this compound, the HOMO and LUMO distributions would be influenced by the electron-donating methoxy group and the electron-withdrawing (and bulky) iodo group. The HOMO-LUMO gap is expected to be relatively small, suggesting potential for high chemical reactivity and bioactivity researchgate.net.

Table 2: Predicted Electronic Properties for this compound

PropertyPredicted CharacteristicRationale from Analogues
HOMO Distribution Likely localized on the B-ring and the chromone core, with some contribution from the methoxy group.Typical for flavonoids; methoxy group is electron-donating.
LUMO Distribution Primarily located on the C-ring and the C4-carbonyl group.Common in flavones, representing the electron-accepting region.
HOMO-LUMO Gap Expected to be in the range of 3-4 eV.Indicative of a chemically reactive molecule, a common feature for bioactive flavonoids.
Mulliken Atomic Charges Negative charges on O(carbonyl), O(methoxy), and I; positive charges on C4 and C2.Reflects the electronegativity of the heteroatoms and the polarization of the carbonyl and C-I bonds.

DFT calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, are highly effective for predicting NMR chemical shifts (¹H and ¹³C) nih.govrsc.org. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, one can predict the corresponding chemical shifts. These predicted spectra can be invaluable for confirming the structure of newly synthesized compounds by comparing them with experimental data. The accuracy of these predictions can be high, often with mean absolute errors of less than 0.2 ppm for ¹H and 2-3 ppm for ¹³C NMR when appropriate computational methods and basis sets are used nrel.gov.

Table 3: Hypothetical Predicted ¹³C and ¹H NMR Chemical Shifts for this compound

Atom PositionPredicted ¹³C Chemical Shift (ppm)Predicted ¹H Chemical Shift (ppm)
C2158-162-
C390-95-
C4175-178-
C4a120-124-
C5118-1227.8-8.0
C6125-1297.3-7.5
C7115-1197.0-7.2
C8155-159-
C8a150-154-
C1'130-134-
C2', C6'126-1307.4-7.6
C3', C5'128-1327.4-7.6
C4'130-1347.4-7.6
OCH₃55-603.8-4.0

Note: These are estimated values based on the general accuracy of DFT predictions for similar structures and are not from direct calculations on the target molecule.

Molecular Docking Studies for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of a small molecule ligand to a protein receptor.

Molecular docking simulations can be employed to predict the binding affinity and the most favorable binding conformation of this compound with various protein targets. Flavonoids are known to interact with a wide range of enzymes and receptors, including kinases, oxidases, and transferases nih.govderpharmachemica.com. The choice of a protein target would depend on the therapeutic area of interest. For example, docking studies have been performed on chromen-4-one derivatives as potential inhibitors of enzymes like cyclooxygenase-2 (COX-2) and β-glucuronidase researchgate.netnih.gov.

The docking process involves placing the ligand in the binding site of the receptor and evaluating the binding energy for different conformations. The results are typically reported as a docking score, which is an estimation of the binding free energy. A lower docking score generally indicates a more favorable binding interaction. The predicted binding conformation would reveal how the ligand orients itself within the active site to maximize favorable interactions.

A crucial outcome of molecular docking is the identification of the key amino acid residues in the receptor's active site that are involved in binding the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and halogen bonds (in the case of the iodine substituent).

For this compound, the carbonyl oxygen at position 4 is a likely hydrogen bond acceptor. The methoxy group at position 8 could also participate in hydrogen bonding or hydrophobic interactions. The phenyl ring at position 2 is expected to form hydrophobic and π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan in the binding pocket rsc.org. The iodine atom at position 3 can form halogen bonds, which are non-covalent interactions between a halogen atom and a nucleophilic site, which can significantly contribute to binding affinity.

Table 4: Predicted Interactions of this compound with a Hypothetical Kinase Active Site

Ligand MoietyType of InteractionPotential Interacting Amino Acid Residues
Chromen-4-one Core π-π stacking, HydrophobicPhenylalanine, Tyrosine, Tryptophan, Leucine, Valine
C4-Carbonyl Group Hydrogen BondingLysine, Arginine, Serine, Threonine
2-Phenyl Group Hydrophobic, π-π stackingLeucine, Isoleucine, Phenylalanine
8-Methoxy Group Hydrogen Bonding, HydrophobicAspartate, Glutamate, Alanine
3-Iodo Group Halogen Bonding, HydrophobicGlycine, Alanine, Serine (with backbone carbonyl)

Docking Protocol Optimization and Validation for Flavone Derivatives

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. The accuracy of these predictions is highly dependent on the optimization and validation of the docking protocol. For flavone derivatives, including "this compound", establishing a reliable protocol is a critical first step.

The process begins with the careful preparation of both the protein receptor and the ligand. For the receptor, this involves retrieving the three-dimensional crystal structure from a repository like the Protein Data Bank (PDB). Pre-processing steps include adding hydrogen atoms, assigning appropriate charges, removing water molecules and co-crystal ligands, and repairing any missing side chains or loops. nih.gov Software such as CHIMERA and AutoDockTools are commonly employed for these preparations. nih.gov The ligand structure is optimized to its lowest energy conformation.

A key aspect of protocol optimization is defining the binding site, often accomplished by generating a grid box centered on the active site identified from a co-crystallized native ligand or predicted by tools like CASTp. nih.gov The size and coordinates of this grid box are crucial parameters that are fine-tuned during optimization.

Validation ensures the chosen docking protocol can accurately reproduce known binding modes. A common validation method is to re-dock the native ligand into the receptor's active site. The protocol is considered valid if the root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose is less than a threshold, typically 2.0 Å. researchgate.net Additionally, the reliability of the protein structure itself can be validated using a Ramachandran plot, which assesses the conformational feasibility of the protein's backbone dihedral angles. derpharmachemica.com The selection of the docking algorithm and scoring function, whether in programs like AutoDock Vina or Glide, is also optimized to achieve the best predictive accuracy for the specific class of flavone derivatives. researchgate.netderpharmachemica.com

Table 1: Example Parameters for Docking Protocol Validation

Parameter Description Typical Software/Method Acceptance Criterion
Protein Preparation Addition of hydrogens, removal of water, optimization of side chains. CHIMERA, Maestro N/A
Ligand Preparation Energy minimization, assignment of charges and rotatable bonds. AutoDockTools, LigPrep N/A
Grid Box Generation Defining the search space for docking around the active site. AutoDockTools, Glide Encompasses the entire binding pocket.
Protocol Validation Re-docking of the native co-crystallized ligand. AutoDock Vina, Glide RMSD < 2.0 Å from the crystal structure.

| Structure Validation | Assessment of protein backbone stereochemical quality. | PROCHECK, MolProbity | >90% of residues in most favored regions of Ramachandran plot. |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

Assessment of Protein-Ligand Complex Stability over Time

The stability of the protein-ligand complex is a key indicator of a ligand's potential efficacy. MD simulations assess this stability by analyzing the trajectory of the complex over a set period, often 100 nanoseconds or more. mdpi.com A stable complex will maintain its key binding interactions throughout the simulation. researchgate.net

Table 2: Key Metrics for Protein-Ligand Complex Stability Analysis

Metric Description Indication of Stability
Interaction Energy The potential energy of the protein-ligand system. A low and stable energy plateau over time.
Hydrogen Bond Analysis The number and occupancy of hydrogen bonds formed between the protein and ligand. Consistent formation of key hydrogen bonds throughout the simulation.
Hydrophobic Interactions Analysis of non-polar contacts between the ligand and receptor. Maintenance of critical hydrophobic contacts.

| Ligand Conformation | The structural orientation of the ligand within the binding site. | Minimal deviation from the initial docked pose. |

Analysis of Conformational Changes and Flexibility of the Compound in a Biological Environment

MD simulations are crucial for understanding the flexibility of both the ligand and the protein upon binding. acs.org The interaction can induce conformational changes that are critical for biological activity. The Root Mean Square Fluctuation (RMSF) is a key metric used to analyze this flexibility. mdpi.com

The RMSF calculates the fluctuation of each atom or residue from its average position during the simulation. High RMSF values for specific residues in the protein indicate flexible regions, while low values signify more rigid parts of the structure. mdpi.com Analysis of the protein's RMSF can reveal which parts of the binding pocket adjust to accommodate the ligand. Similarly, the RMSF of the ligand's atoms shows which parts of the "this compound" molecule are more flexible or rigid within the biological environment of the active site. nih.gov These dynamic conformational adjustments can be essential for achieving an optimal and stable binding interaction.

Root Mean Square Deviation (RMSD) and Radius of Gyration Analysis for System Convergence

To ensure the reliability of MD simulation results, it is essential to confirm that the system has reached equilibrium, a state known as convergence. The Root Mean Square Deviation (RMSD) and Radius of Gyration (Rg) are two primary analyses used to assess this. mdpi.com

The RMSD measures the average deviation of the protein's backbone atoms (or the ligand's heavy atoms) in a given frame compared to a reference structure (usually the initial frame). mdpi.com In a stable simulation, the RMSD value will typically increase initially and then plateau, fluctuating around a constant average value. researchgate.net A stable RMSD plot indicates that the protein-ligand complex has reached a stable structural equilibrium and is not undergoing significant conformational changes. nih.gov An RMSD value that remains under 3 Å is generally considered stable for protein-ligand complexes. researchgate.net

Table 3: Parameters for MD Simulation Convergence Analysis

Parameter Description Indication of Convergence Typical Stable Value
RMSD (Root Mean Square Deviation) Measures the deviation of atomic positions from a reference structure over time. The plot reaches a plateau and fluctuates around a stable average. < 3 Å for the protein backbone.

| Rg (Radius of Gyration) | Measures the compactness of the protein structure over time. | The plot remains stable, indicating no significant unfolding or compression. | Varies by protein size, but should be a stable value. |

Structure Activity Relationship Sar Investigations

Impact of Halogenation at the 3-Position on Biological Activity and Derivatization Potential

The introduction of a halogen, specifically iodine, at the 3-position of the chromen-4-one core significantly influences both the molecule's biological profile and its potential for further chemical modification.

While direct studies on the radical scavenging activity of "3-Iodo-8-methoxy-2-phenyl-chromen-4-one" are not extensively available, the influence of hydroxylation and other substitutions on the antioxidant properties of flavonoids is well-documented. The radical scavenging activity of flavonoids is generally attributed to the presence of phenolic hydroxyl groups that can donate a hydrogen atom to free radicals, thereby stabilizing them. srce.hrresearchgate.net The structural features considered crucial for effective radical scavenging include the presence of a 3',4'-dihydroxy (catechol) group in the B ring and a hydroxyl group at the 3-position of the C ring. srce.hr

The substitution of a hydroxyl group with an iodine atom at the 3-position would likely alter the radical scavenging capacity. While iodine itself does not act as a hydrogen donor in the same way a hydroxyl group does, its electron-withdrawing or -donating properties could indirectly influence the electronic environment of the entire molecule and, consequently, its interaction with free radicals. However, it is generally accepted that hydroxyl groups are more critical for direct radical scavenging activity. researchgate.net

Table 1: Factors Influencing Flavonoid Radical Scavenging Activity

Structural FeatureImpact on Radical Scavenging ActivityReference
3',4'-dihydroxy (catechol) group in B ringEssential for effective radical scavenging srce.hr
3-OH moiety of the C ringBeneficial for antioxidant activity srce.hr
Number and location of phenolic OH groupsCrucial for antiradical efficacy srce.hr

The presence of a halogen atom, such as iodine, at the 3-position is a key feature for synthetic chemists, as it provides a reactive handle for further derivatization through carbon-carbon (C-C) coupling reactions. nih.gov Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for creating new C-C bonds. nih.govproquest.com In this context, an iodo-substituted flavonoid can react with various organoboron compounds to introduce a wide range of substituents at the 3-position. proquest.com

This synthetic versatility allows for the generation of a library of novel flavonoid derivatives with potentially enhanced or altered biological activities. For instance, the Suzuki-Miyaura reaction has been successfully employed to synthesize 8-arylflavones from 8-iodoflavones, demonstrating the utility of halogenated flavonoids as precursors for more complex structures. researchgate.net The reactivity of halogenated chromones in such coupling reactions is dependent on the position of the halogen atom. researchgate.net This approach enables the systematic exploration of the structure-activity relationships by introducing diverse chemical moieties at the halogenated site.

Significance of Methoxy (B1213986) Substitution at the 8-Position

The methoxy group at the 8-position of the A ring also plays a significant role in modulating the biological properties of the flavonoid scaffold.

Research on wogonin (B1683318) (5,7-dihydroxy-8-methoxyflavone) and its derivatives has highlighted the importance of the substituent at the 8-position for bioactivity. researchgate.net Functional group replacement at this position can lead to a loss of inhibitory activity in certain biological assays, suggesting that the 8-methoxy group is crucial for the specific interactions of these compounds with their molecular targets. researchgate.net

Comparing "this compound" with other methoxy-substituted flavones provides further insight into the role of the 8-methoxy group. For instance, in a study of polymethoxyflavones, the position of the methoxy group on the B-ring had a significant effect on antiproliferative activity, with 3'-methoxylated compounds often showing greater potency than their 4'-methoxylated counterparts. iiarjournals.org While this relates to the B-ring, it underscores the principle that the specific location of methoxy groups is a key determinant of biological function.

Furthermore, the number of methoxy groups does not appear to directly correlate with susceptibility to oxidation. mdpi.com This suggests that the biological activity of methoxyflavones is not solely dependent on their antioxidant properties but also on other mechanisms, such as the inhibition of specific enzymes like aromatase. nih.gov

Table 2: Influence of Methoxy Group Position on Flavonoid Properties

Methoxy Group PositionObserved EffectReference
5-positionConfers resistance to oxidative metabolism mdpi.com
8-positionPlays a very important role in bioactivity researchgate.net
B-ring (e.g., 3' vs. 4')Significantly affects antiproliferative activity iiarjournals.org

Role of the Phenyl Ring at the 2-Position

The 2-phenyl group is a defining feature of the flavone (B191248) scaffold and is crucial for the biological activities of this class of compounds. researchgate.netmdpi.com This B-ring can be substituted with various functional groups, and the nature and position of these substituents are major determinants of the molecule's biological effects. mdpi.com

While some studies suggest that the B-ring phenyl group may not be critical for certain activities like antiplatelet function, its orientation and the nature of its substituents can significantly influence interactions with molecular targets. nih.gov For many other biological activities, including antioxidant and anti-inflammatory effects, the substitution pattern of the B-ring is of paramount importance. nih.govnih.gov For example, the presence of hydroxyl groups on the B-ring is strongly correlated with antioxidant capacity. foodengprog.org

Influence of Substituents on the B-ring on Biological Response

The B-ring, the 2-phenyl substituent in this case, plays a pivotal role in the biological activity of flavonoids and related chromen-4-one structures. While the parent compound, this compound, features an unsubstituted phenyl B-ring, studies on related compounds highlight the profound impact of B-ring substitution.

The introduction of substituents on the B-ring can alter the electronic properties, lipophilicity, and steric profile of the entire molecule, thereby influencing its interaction with biological targets. For instance, in a series of 3-phenylcoumarin (B1362560) derivatives, which share a similar structural motif, the nature and position of substituents on the 3-phenyl ring were found to be determinants of their inhibitory activity against monoamine oxidase B (MAO-B) nih.gov.

The following table summarizes the general influence of B-ring substituents on the biological activity of chromen-4-one derivatives based on findings from related structures.

Substituent TypeGeneral Effect on Biological ActivityRationale
Electron-donating groups (e.g., -OH, -OCH3)Can enhance antioxidant and anti-inflammatory activities.Increases electron density on the ring system, which can be important for radical scavenging and interaction with certain biological targets.
Electron-withdrawing groups (e.g., -CF3, -Cl)Can enhance specific inhibitory activities (e.g., enzyme inhibition).Alters the electronic distribution, potentially leading to more favorable interactions with specific active sites.
Hydrophobic groupsCan increase lipophilicity, potentially improving cell membrane permeability.Increased lipophilicity can lead to better absorption and distribution.
Bulky groupsMay either enhance or decrease activity depending on the target's steric requirements.Can provide better fitting into a hydrophobic pocket of a target protein or cause steric hindrance.

Conformational Flexibility and its Impact on Activity

In the solid state, the 2-phenyl-chromen-4-one system is generally not planar. For example, in the crystal structure of 2-(4-hydroxyphenyl)-3-methoxy-4H-chromen-4-one, the substituent benzene (B151609) ring is twisted relative to the 4H-chromene skeleton by 24.1° doaj.org. Similarly, in 3-(4-methylphenyl)-4H-chromen-4-one, the dihedral angle between the chromenone ring system and the pendant benzene ring is 31.09° nih.gov. This twisting is a common feature of 2-phenyl substituted chromones and isoflavones.

This non-planar conformation is often crucial for activity, as it can allow the molecule to adopt a specific orientation required for optimal interaction with a binding site. The degree of this twist can be influenced by the presence of substituents on both the chromone (B188151) core and the B-ring. The interplay of steric and electronic effects of these substituents dictates the preferred conformation and, by extension, the biological response.

The ability of the B-ring to rotate relative to the chromone core provides a degree of conformational adaptability. This flexibility can be advantageous, allowing the molecule to find a favorable conformation within a binding pocket. However, in some cases, a more rigid conformation may be preferred to lock the molecule in its bioactive conformation and minimize the entropic penalty upon binding.

Comprehensive Analysis of Substitution Patterns and Their Mechanistic Implications

A comprehensive analysis of substitution patterns across the entire chromen-4-one scaffold is essential for a deeper understanding of their mechanistic implications. The interplay between substituents at different positions can lead to synergistic or antagonistic effects on biological activity.

Interplay of Substituents at Different Positions (e.g., 2, 3, 6, 8)

The biological activity of this compound is a result of the combined electronic and steric contributions of the substituents at positions 2, 3, and 8.

Position 2 (Phenyl group): As discussed, the B-ring is a major determinant of activity. Its orientation and substitution pattern are critical for target recognition.

Position 3 (Iodo group): The presence of a bulky and lipophilic iodine atom at the 3-position is significant. Halogen atoms can participate in halogen bonding, a specific type of non-covalent interaction that can contribute to ligand-protein binding. The iodo group also influences the electronic properties of the pyranone ring.

Correlation between Structural Features and Preclinical Efficacy

The preclinical efficacy of chromen-4-one derivatives is closely linked to their structural features. By analyzing the SAR of various analogues, correlations can be drawn between specific structural motifs and desired biological outcomes.

For instance, in the context of anticancer activity, the introduction of certain triazole moieties to a 7-hydroxy-4-phenylchromen-2-one core has been shown to enhance cytotoxic potential against various cancer cell lines nih.gov. This suggests that specific substitutions can direct the molecule towards particular therapeutic applications.

The anti-inflammatory properties of 2-phenyl-4H-chromen-4-one derivatives have been linked to their ability to modulate specific signaling pathways, such as the TLR4/MAPK pathway nih.govresearchgate.net. The structural features that enable this modulation are a key focus of SAR studies in this area.

The following table provides a general correlation between structural features of chromen-4-one derivatives and their potential preclinical efficacy, based on findings from related compounds.

Structural FeaturePotential Preclinical EfficacyRationale for Correlation
Substituted B-ringModulated enzyme inhibition, anti-inflammatory, and anticancer activities.The B-ring often interacts directly with the active site of target proteins.
Halogen at C3Can enhance binding affinity through halogen bonding.Halogen bonds can provide additional stability to the ligand-receptor complex.
Methoxy groups on the A-ringCan influence antioxidant properties and metabolic stability.Methoxy groups can modulate the electronic properties and are sites of potential metabolism.
Specific heterocyclic substitutionsCan confer potent and selective biological activities (e.g., cytotoxicity).The addition of specific pharmacophores can introduce new binding interactions and target specific pathways.

Preclinical Research on Biological Activities and Mechanistic Insights

Enzyme Inhibition Studies (Based on Related Chromen-4-ones and Flavones)

The chromen-4-one scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including the inhibition of various enzymes crucial to physiological and pathological processes. acs.org

Sirtuins (SIRTs) are a class of NAD+-dependent lysine deacetylases involved in critical cellular processes, and their dysregulation is linked to aging-related diseases such as neurodegenerative disorders and cancer. nih.govhelsinki.fi SIRT2, in particular, is a target of interest due to its role in cell cycle regulation. nih.gov

Research has identified chroman-4-one and chromone (B188151) derivatives as potent and selective inhibitors of SIRT2. helsinki.finih.gov Structure-activity relationship (SAR) studies have revealed that substitutions at the 2-, 6-, and 8-positions of the chroman-4-one scaffold are crucial for high potency. acs.orgnih.gov Specifically, an alkyl chain of three to five carbons at the 2-position, along with larger, electron-withdrawing groups at the 6- and 8-positions, enhances inhibitory activity. acs.org One of the most potent inhibitors identified is 6,8-dibromo-2-pentylchroman-4-one, which exhibits an IC50 value of 1.5 μM. acs.orgcancer.gov These compounds generally show high selectivity for SIRT2 over other isoforms like SIRT1 and SIRT3. acs.orgnih.gov The antiproliferative effects of these inhibitors in breast and lung cancer cell lines have been shown to correlate with their SIRT2 inhibition potency, as evidenced by increased acetylation of α-tubulin, a known SIRT2 substrate. helsinki.finih.gov

CompoundSubstitutionsSIRT2 IC50 (μM)Selectivity
6,8-dibromo-2-pentylchroman-4-one2-pentyl, 6-bromo, 8-bromo1.5High selectivity over SIRT1 and SIRT3
2-n-propyl-substituted chroman-4-one derivative (1k)2-propyl10.6Selective for SIRT2
n-pentyl-substituted chromone (3a)2-pentyl5.5Selective for SIRT2

Cyclooxygenase (COX) enzymes are key mediators of inflammation through their role in prostaglandin synthesis. nih.gov Flavonoids, which share the foundational phenylchromene-4-one structure, have been investigated for their ability to inhibit COX-1 and COX-2. nih.govmdpi.com

Studies have shown that the substitution pattern on the flavonoid skeleton significantly influences both the potency and selectivity of COX inhibition. researchgate.net For instance, flavonoids featuring a catechol group (two adjacent hydroxyl groups) on the B-ring have demonstrated promising activity in modulating the inflammatory process. nih.gov Some flavonoids are capable of simultaneously inhibiting the production of prostaglandin E2 and pro-inflammatory cytokines. nih.gov Research on kuwanon derivatives isolated from Morus alba revealed that Kuwanon A is a potent and selective COX-2 inhibitor with an IC50 value of 14 μM and a selectivity index greater than 7.1, comparable to the commercial drug celecoxib. mdpi.com In contrast, other flavonoids, particularly those with fewer substitutions on the B-ring, have shown selectivity towards COX-1. researchgate.net For example, diosmetin aglycone has been shown to be a strong inhibitor of COX-1 activity. mdpi.com

FlavonoidTargetActivitySelectivity
Kuwanon ACOX-2IC50 = 14 μMSelective for COX-2 (SI > 7.1)
Flavone (B191248) 1aCOX-189.3% inhibition at 100 μM-
Flavone 1dCOX-1 & COX-280.4% (COX-1) and 74.6% (COX-2) inhibition at 100 μM-
DiosmetinCOX-1~70% inhibition of enzyme activity at 1.5 mM-

RNA-dependent RNA polymerase (RdRP) is an essential enzyme for the replication and transcription of RNA viruses, making it a prime target for antiviral drug development. taylorfrancis.comnih.govnih.gov Flavonoids have been evaluated for their potential to inhibit this critical viral enzyme. taylorfrancis.com

The inhibitory mechanism of flavonoids against RdRP involves interaction with catalytically significant amino acid residues within the enzyme. taylorfrancis.com Molecular docking studies have shown that polyphenolic compounds, including flavonoids like quercetin and gallic acid, can bind to the RdRP of SARS-CoV-2 with high affinity. researchgate.net These interactions often occur within the nucleotide triphosphate (NTP) entry channel, potentially blocking the entry of substrates and necessary divalent cations into the active site, thereby inhibiting enzyme activity. researchgate.net There are two main classes of RdRp inhibitors: nucleoside analogue inhibitors (NIs), which bind to the enzyme active site, and non-nucleoside analogue inhibitors (NNIs), which bind to allosteric sites. nih.govnih.gov

Protein kinases play a central role in cellular signaling pathways, and their aberrant activity is a hallmark of many diseases, including cancer. Flavonoids have been shown to modulate the activity of a variety of kinases.

Protein Kinase C (PKC): The flavonoid quercetin has demonstrated a biphasic effect on PKC activity, stimulating the enzyme at low concentrations (10⁻⁷ M) and inhibiting it at higher concentrations. nih.gov In contrast, a more lipophilic synthetic derivative, penta-O-ethylquercetin, stimulated PKC activity in a dose-dependent manner, suggesting that lipophilicity is a key determinant for the regulatory activity of flavonoids on this enzyme. nih.gov

Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle progression, and their inhibition is a valid strategy for cancer therapy. biodragon.cn Based on the binding mode of the pan-CDK inhibitor flavopiridol, new series of flavone derivatives have been developed as CDK1 inhibitors. biodragon.cn Baicalein derivatives have been shown to inhibit the activity of CDK1/cyclin B kinase, and another flavone derivative, compound 2a, displayed potent anti-proliferative activity against MCF-7 tumor cells. biodragon.cn

Death-Associated Protein Kinase 1 (DAPK1): DAPK1 is a serine/threonine kinase involved in apoptosis and autophagy, and it is considered a potential therapeutic target for conditions like acute ischemic stroke. researchgate.netmdpi.com A study investigating the binding of 17 natural flavonoids to DAPK1 found that morin was the strongest binder. researchgate.net Crystallographic analysis revealed that the high affinity of morin is due to an ionic interaction between its 2'-OH group and the K42 residue of the kinase. researchgate.net Morin was found to have an IC50 value of 11 µM against DAPK1. researchgate.net

The inhibition of enzymes by small molecules can occur through several mechanisms, primarily classified as competitive, noncompetitive, and uncompetitive inhibition. libretexts.orgkhanacademy.org

Competitive Inhibition: The inhibitor resembles the substrate and competes for the same active site on the enzyme. libretexts.orgkhanacademy.org This type of inhibition can be overcome by increasing the substrate concentration.

Noncompetitive Inhibition: The inhibitor binds to a site on the enzyme distinct from the active site (an allosteric site). khanacademy.org This binding alters the enzyme's conformation, reducing its catalytic efficiency without affecting substrate binding. khanacademy.org

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex, not to the free enzyme. libretexts.orgkhanacademy.org This type of inhibition is more effective at higher substrate concentrations.

In the context of chromen-4-ones and flavones, specific molecular interactions underpin their inhibitory activity. For SIRT2 inhibitors, a homology model has been used to propose a binding mode consistent with SAR data. helsinki.finih.gov For DAPK1, crystallographic studies of flavonoid complexes have provided atomic-level detail of the interactions, showing, for instance, that an ionic interaction between the 2'-OH group of morin and the K42 residue of DAPK1 is crucial for its high binding affinity. researchgate.net In the case of RdRP, flavonoids are thought to inhibit the enzyme by physically blocking the entry channel for nucleotide triphosphates. researchgate.net

Receptor Modulation and Antagonistic/Agonistic Properties (Based on Related Chromen-4-ones and Flavones)

Beyond enzyme inhibition, flavonoids can also exert their biological effects by modulating the function of various cellular receptors.

Orphan Nuclear Receptor 4A1 (NR4A1): Certain hydroxyflavones, such as quercetin and kaempferol, have been identified as ligands that bind to the ligand-binding domain of the orphan nuclear receptor NR4A1. mdpi.com In cancer cell models, these compounds act as NR4A1 antagonists, inhibiting pro-oncogenic pathways regulated by this receptor. mdpi.com

Adenosine Receptors: Flavone and flavonol derivatives have been explored as potential ligands for adenosine A1 and A2A receptors, which are involved in neuroinflammation. dntb.gov.ua

Opioid Receptors: The flavonoid scaffold has been investigated for the development of opioid receptor ligands. nih.gov The biflavonoid amentoflavone was found to have good activity at the κ opioid receptor with a Ke of 490 ± 150 nM and acted as an antagonist. nih.gov This discovery opens up a new structural class for the development of opioid receptor modulators. nih.gov Structure-activity studies indicated that the stereochemistry at the C2 and C3 positions is important for antagonist activity and that a 4'-hydroxyl group may be essential. nih.gov

Interaction with G Protein-Coupled Receptors (e.g., GPR55)

G protein-coupled receptors (GPCRs) are a large family of transmembrane receptors that play crucial roles in cellular signaling and are significant drug targets. The orphan receptor GPR55, implicated in various physiological and pathological processes including cancer, has been a subject of interest for novel ligands. nih.gov

Currently, there is no publicly available scientific literature detailing the direct interaction of 3-Iodo-8-methoxy-2-phenyl-chromen-4-one with GPR55 or other GPCRs. While some flavonoid derivatives have been explored for their activity on GPCRs such as the A3 adenosine receptor, specific studies on iodinated methoxyflavones in this context are lacking. nih.gov Future research may explore the potential for this compound to modulate GPR55 or other GPCR signaling pathways, given the diverse biological activities of flavonoids.

Estrogen Receptor Alpha (ER-α) Antagonism

Estrogen receptor alpha (ER-α) is a key target in the treatment of hormone-dependent breast cancers. nih.gov Flavonoids are known to interact with estrogen receptors, with some acting as agonists and others as antagonists. nih.govnih.gov The antiestrogenic activity of certain flavonoids is not always correlated with direct receptor binding, suggesting that some may modulate ER signaling through indirect mechanisms. nih.gov

Specific studies on the ER-α antagonistic activity of this compound have not been reported. However, the flavonoid scaffold itself is known to be a determinant of ER interaction. For instance, flavones and related compounds can exhibit antiestrogenic effects that may be cell-type specific. nih.gov The substitution pattern on the flavone core, including hydroxylation and methoxylation, significantly influences the nature and potency of the interaction with ER-α. The presence of the methoxy (B1213986) group at the 8-position and the iodine atom at the 3-position would likely modulate the electronic and steric properties of the molecule, which in turn could influence its binding affinity and functional activity at ER-α. Further investigation is required to determine if this compound acts as an ER-α antagonist.

Detailed Analysis of Receptor Binding Modes

A detailed analysis of the receptor binding mode of this compound is contingent on identifying its specific molecular targets. As there is currently no definitive evidence of its interaction with specific receptors like GPR55 or ER-α, a detailed description of its binding mode is not available.

In general, the binding of flavonoids to receptors like ER-α involves interactions with the ligand-binding domain. Molecular modeling studies of other flavonoids with ER-α have shown that these molecules can occupy the active site pocket. epa.gov The conformation of the receptor, particularly helix 12, can be influenced by the ligand, leading to either agonistic or antagonistic effects. epa.gov For a compound like this compound, computational docking and molecular dynamics simulations could provide hypothetical binding poses and identify key interactions, such as hydrogen bonds and hydrophobic contacts, with potential receptor targets. However, such in silico studies for this specific compound are not yet present in the scientific literature.

Cellular Mechanism Investigations (in vitro Preclinical Studies)

Flavonoids are widely recognized for their potential anti-proliferative activity against various cancer cell lines. nih.govspringermedizin.de The structure of the flavonoid plays a critical role in its cytotoxic effects. For instance, certain structural features, such as a C2-C3 double bond and specific hydroxylation and methoxylation patterns, have been associated with enhanced anti-proliferative potency. nih.gov The introduction of a methoxyl group at the C-8 position, in particular, has been noted as being essential for high activity in some polymethoxylated flavones. nih.gov

While direct studies on the anti-proliferative effects of this compound are not available, research on related flavonoids provides some insights. Halogenation of the flavonoid scaffold is a strategy that has been explored to enhance biological activity, including cytotoxicity. The presence of iodine, a halogen, could therefore influence the anti-proliferative properties of the parent flavone. The following table summarizes the anti-proliferative activity of some related flavonoid compounds against various cancer cell lines.

Compound/ExtractCell LineEffectReference
LuteolinVarious tumor cell linesActive nih.gov
NatsudaidainVarious tumor cell linesActive nih.gov
QuercetinVarious tumor cell linesActive nih.gov
TangeretinVarious tumor cell linesActive nih.gov
Flavonoid rich fraction of Annona dioicaMurine Ehrlich carcinomaSignificant antiproliferative effects springermedizin.de

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Flavonoids have demonstrated significant anti-inflammatory properties, often through the modulation of key signaling pathways. nih.govmdpi.com The Toll-like receptor 4 (TLR4) signaling pathway, which activates downstream cascades including mitogen-activated protein kinases (MAPKs) and nuclear factor-kappa B (NF-κB), is a common target for the anti-inflammatory action of flavonoids. nih.gov

There is no specific research on the effect of this compound on these inflammatory pathways. However, studies on structurally similar compounds, such as dimethoxy flavones, have shown that they can exert anti-inflammatory effects. nih.gov These effects are often mediated through the inhibition of inflammatory mediators like cyclooxygenases (COX-1 and COX-2), pro-inflammatory cytokines (IL-1β and TNF-α), and reactive oxygen species. nih.gov The anti-inflammatory activity of various flavones is summarized in the table below.

CompoundPathway/MediatorEffectReference
7,4'-dimethoxy flavoneCarrageenan-induced paw edemaMaximum inhibition of 52.4% nih.gov
Dimethoxy flavonesCOX-1 and COX-2Inhibition (higher on COX-2) nih.gov
Dimethoxy flavonesIL-1β and TNF-αConcentration-dependent inhibition nih.gov
2'-methylflavoneLPS-stimulated macrophagesInhibition of NO production mdpi.com
3'-methylflavoneLPS-stimulated macrophagesInhibition of NO production mdpi.com
LuteolinM1/M2 macrophage polarizationInhibition mdpi.com

The antioxidant properties of flavonoids are well-documented and contribute significantly to their protective effects against oxidative stress-related diseases. nih.govnih.gov The ability of flavonoids to scavenge free radicals is highly dependent on their chemical structure, including the number and position of hydroxyl and methoxy groups. mdpi.com The presence of an o-dihydroxy group in the B-ring is a key feature for potent radical scavenging activity. researchgate.net

While the antioxidant activity of this compound has not been specifically evaluated, studies on halogenated flavonoids suggest that the introduction of iodine can influence their antioxidant properties. nih.gov For instance, certain iodinated flavanones have demonstrated better antioxidant properties than standard antioxidants like ascorbic acid and BHT in some assays. nih.gov The mechanism of antioxidant action for flavonoids can involve hydrogen atom transfer (HAT) or single-electron transfer followed by proton transfer (SET-PT). mdpi.com The following table presents the antioxidant activity of some related flavonoids.

CompoundAssayResultReference
Iodine flavanones with morpholine carbodithioateDPPH assayIdentified as most active compounds nih.gov
Investigated flavanonesABTS+• assayBetter antioxidant properties than BHT nih.gov
7,4'-dimethoxy flavoneNitrite ion free radical generationMaximally effective in inhibition nih.gov
7,8-dimethoxy flavoneLipid peroxidationMore active in inhibition than other tested dimethoxy flavones nih.gov

Antimicrobial Activity and Proposed Mechanisms of Action

The antimicrobial potential of the chromone scaffold, the core structure of this compound, has been a subject of considerable scientific investigation. Derivatives of 2-phenyl-chromen-4-one have demonstrated a range of antimicrobial activities. Research indicates that substitutions on the chromone ring play a critical role in enhancing this bioactivity. Specifically, the introduction of a halogen, such as iodine, has been found to augment the antimicrobial effects of chromone derivatives researchgate.net.

Table 1: Summary of Antimicrobial Activity for Related Chromone Derivatives

Compound ClassMicroorganismObserved EffectReference
Chromone-Tetrazole Hybrids with Iodine SubstitutionPseudomonas aeruginosaEnhanced antibacterial activity researchgate.net
Chromone-3-carbonitrilesCandida albicansInhibition of biofilm formation nih.gov
Indolyl and Quinolyl FlavonesS. aureus, B. subtilis, E. coliAppreciable antibacterial activity asianpubs.org
Substituted 2-phenyl chromen-4-onesS. aureus, B. subtilis, P. aeruginosa, E. coli, C. albicansConsiderable antimicrobial activity researchgate.net

In vivo Preclinical Efficacy and Mechanistic Validation (Non-Human Models)

The anti-inflammatory properties of 2-phenyl-4H-chromen-4-one derivatives have been substantiated through in vivo studies in non-human models. In a frequently used model, inflammation is induced in C57BL/6 mice using lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria that triggers a strong immune response nih.govresearchgate.net.

In these studies, administration of novel 2-phenyl-4H-chromen-4-one derivatives effectively prevented the subsequent inflammatory cascade nih.gov. A significant outcome observed was the marked reduction in the serum levels of key pro-inflammatory cytokines, namely Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) nih.govresearchgate.net. These cytokines are central mediators of the inflammatory response, and their suppression points to the potent anti-inflammatory potential of this class of compounds. Furthermore, research on related flavonoid structures, such as flavanones, has indicated that structural modifications including methoxylation are associated with increased anti-inflammatory activity in vivo mdpi.com. This suggests that the 8-methoxy substitution on the target compound is likely a key contributor to its potential efficacy.

Table 2: In vivo Anti-inflammatory Effects of a 2-Phenyl-4H-chromen-4-one Derivative (Compound 8) in LPS-Induced Mice

BiomarkerLPS-Treated GroupCompound 8 + LPS Treated GroupOutcomeReference
Serum IL-6Significantly IncreasedEffectively Prevented IncreaseSuppression of pro-inflammatory cytokine nih.gov
Serum TNF-αSignificantly IncreasedEffectively Prevented IncreaseSuppression of pro-inflammatory cytokine nih.gov

Mechanistic validation in animal models has provided crucial insights into how 2-phenyl-chromen-4-one derivatives exert their anti-inflammatory effects. The in vivo evidence strongly indicates that these compounds function by inhibiting the Toll-Like Receptor 4 (TLR4) signaling pathway nih.govnih.govtandfonline.com. TLR4 is the receptor that recognizes LPS, and its activation is a critical initial step in triggering the inflammatory response nih.govresearchgate.net.

Studies have confirmed that the administration of these flavonoid derivatives in LPS-challenged mice suppresses inflammation by inhibiting the TLR4/Mitogen-Activated Protein Kinase (MAPK) signaling cascade nih.govresearchgate.netnih.govtandfonline.comtandfonline.com. The inhibition of this pathway prevents the downstream activation of transcription factors that are responsible for producing pro-inflammatory cytokines nih.gov. In vivo analysis has shown that these compounds significantly suppress the HFD-induced elevation of TLR4 and its downstream adapter protein MyD88, as well as the phosphorylation of key MAPK family members like JNK and ERK1/2 frontiersin.org. This in vivo confirmation of the cellular and molecular mechanism solidifies the understanding that the anti-inflammatory activity observed is a direct result of the modulation of the TLR4/MAPK pathway nih.govresearchgate.net.

Future Research Directions and Potential Applications

Rational Design and Synthesis of Advanced 3-Iodo-8-methoxy-2-phenyl-chromen-4-one Analogs

The rational design and synthesis of advanced analogs of this compound are pivotal for enhancing its therapeutic potential. Structure-activity relationship (SAR) studies are fundamental to this process, guiding the modification of the core scaffold to improve potency, selectivity, and pharmacokinetic properties. nih.govnih.gov

Key areas for analog development include:

Modification of the 2-Phenyl Ring: Introduction of various substituents (e.g., hydroxyl, methoxy (B1213986), nitro, or halogen groups) on the 2-phenyl ring can significantly influence the biological activity. For instance, the position and nature of these substituents can affect the molecule's interaction with target proteins.

Alterations at the 3-Position: While the iodine atom is a key feature, its replacement with other halogens (bromine, chlorine) or functional groups could modulate the compound's reactivity and binding affinity.

Functionalization of the 8-Methoxy Group: Demethylation to a hydroxyl group would allow for the introduction of a wide range of substituents through ether or ester linkages, enabling the exploration of new chemical space and potential interactions with biological targets.

Modifications of the Chromen-4-one Core: Introduction of substituents at other available positions on the benzopyran ring could further refine the pharmacological profile.

Synthetic strategies for these analogs would likely involve multi-step sequences, starting from substituted 2-hydroxyacetophenones. The synthesis of 2-aryl-3-iodo-4H-chromen-4-ones can be achieved through the heterocyclization of β-ketoenamines. researchgate.net Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, could be employed to introduce diverse functionalities. semanticscholar.org

Table 1: Proposed Analogs of this compound and Rationale for Synthesis

Analog Structure Modification Rationale
3-Iodo-8-hydroxy-2-phenyl-chromen-4-oneDemethylation of the 8-methoxy groupIntroduce a site for further functionalization and potential hydrogen bonding interactions with target proteins.
3-Iodo-8-methoxy-2-(4-hydroxyphenyl)-chromen-4-oneAddition of a hydroxyl group to the 2-phenyl ringEnhance antioxidant properties and provide an additional point for interaction with biological targets.
3-Bromo-8-methoxy-2-phenyl-chromen-4-oneReplacement of iodine with bromineModulate the electronic properties and reactivity of the 3-position, potentially altering target selectivity.
3-Iodo-8-methoxy-2-phenyl-7-(aminoalkyl)-chromen-4-oneIntroduction of an aminoalkyl side chainImprove water solubility and introduce a basic moiety for potential interactions with acidic residues in target proteins.

Exploration of Novel Biological Targets and Therapeutic Areas

The chromen-4-one scaffold is known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. Future research should focus on identifying and validating novel biological targets for this compound and its analogs.

Anticancer Drug Development: Many chromone (B188151) derivatives have shown promise as cytotoxic agents against various cancer cell lines. nih.gov Future studies could investigate the efficacy of this compound against specific cancer types and elucidate its mechanism of action, which may involve the induction of apoptosis or inhibition of key signaling pathways.

Neurodegenerative Diseases: Multi-target-directed ligands based on the chromone scaffold have been explored for the treatment of Alzheimer's disease by simultaneously inhibiting cholinesterases and monoamine oxidases. researchgate.net The unique substitution pattern of the subject compound could be leveraged to design novel agents for neurodegenerative disorders.

Infectious Diseases: The fungicidal activity of 3-iodochromone derivatives has been reported, suggesting potential applications in agriculture and medicine. acs.org Further screening against a broad panel of bacterial and fungal pathogens could reveal new antimicrobial leads.

Inflammatory Disorders: Flavonoids, the parent class of compounds, are well-known for their anti-inflammatory properties. nih.gov Investigating the effect of this compound on inflammatory pathways and its potential as a treatment for chronic inflammatory diseases is a promising avenue of research.

In silico target prediction methods, such as inverse docking and pharmacophore-based screening, can be employed to identify potential biological targets for this compound, guiding experimental validation. nih.govnih.gov

Integration of Advanced Computational and Experimental Methodologies for Lead Optimization

The integration of computational and experimental approaches is crucial for the efficient lead optimization of this compound.

Molecular Docking: This technique can be used to predict the binding mode and affinity of the compound and its analogs to the active site of target proteins. nih.govnih.govmdpi.com This information can guide the rational design of more potent and selective inhibitors.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies can establish a mathematical relationship between the chemical structure of the analogs and their biological activity. acs.org This can help in predicting the activity of newly designed compounds and prioritizing them for synthesis.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-protein complex, helping to understand the stability of the interaction and the role of specific residues in binding. nih.gov

ADMET Prediction: In silico tools can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the designed analogs, helping to identify candidates with favorable pharmacokinetic profiles early in the drug discovery process. mdpi.com

Experimental validation of the computational predictions through biological assays is essential to confirm the activity and guide further optimization cycles.

Development of Functionalized Chromen-4-one Scaffolds for Diverse Biological Applications

The this compound scaffold can be further functionalized to create a diverse library of compounds for screening against a wide range of biological targets. The presence of the iodine atom at the 3-position is particularly advantageous as it provides a handle for various transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. semanticscholar.org This allows for the introduction of a wide variety of substituents, including aryl, alkynyl, and vinyl groups, at this position.

Furthermore, the 8-methoxy group can be converted to a hydroxyl group, which can then be used as a point of attachment for various side chains through ether or ester linkages. This approach can be used to improve the physicochemical properties of the compounds, such as solubility and cell permeability, or to introduce specific functionalities that can interact with biological targets.

The development of such functionalized scaffolds will enable the exploration of a broader chemical space and increase the chances of discovering novel compounds with potent and selective biological activities.

Investigation of Multi-Target Activity and Polypharmacology

The complexity of many diseases, such as cancer and neurodegenerative disorders, has led to a growing interest in the development of multi-target drugs that can modulate multiple biological pathways simultaneously. researchgate.netresearchgate.net The chromen-4-one scaffold has been successfully used to develop multi-target-directed ligands. researchgate.net

Future research should investigate the potential of this compound and its analogs to act as multi-target agents. This could involve screening the compounds against a panel of related targets, such as different kinases or proteases, or against targets from different pathways that are known to be involved in a particular disease.

In silico approaches, such as polypharmacology profiling, can be used to predict the potential off-targets of the compounds and to identify opportunities for developing multi-target ligands. nih.gov Experimental validation of the predicted multi-target activity is crucial and can be achieved through a combination of enzymatic assays and cell-based studies. The development of multi-target drugs based on the this compound scaffold could lead to more effective and safer therapies for complex diseases.

Q & A

Q. What are the common synthetic routes for 3-Iodo-8-methoxy-2-phenyl-chromen-4-one, and what key intermediates are involved?

The synthesis typically involves a multi-step approach:

  • Chromenone Core Formation : A condensation reaction between a substituted phenol derivative (e.g., 8-methoxy-2-phenyl-chromen-4-one) and an aldehyde/ketone under acidic conditions .
  • Iodination : Electrophilic aromatic substitution (EAS) using iodine monochloride (ICl) or N-iodosuccinimide (NIS) to introduce the iodine substituent at the 3-position. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to minimize side reactions .
  • Purification : Column chromatography or recrystallization to isolate the product. Key intermediates include the unsubstituted chromenone core and iodinated precursors.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • X-ray Crystallography : Provides definitive structural confirmation, including bond lengths, angles, and iodine positioning (e.g., as demonstrated for similar fluorinated chromenones) .
  • NMR Spectroscopy : 1^1H and 13^13C NMR identify substituents (e.g., methoxy protons at δ ~3.8 ppm; aromatic protons).
  • Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns (iodine’s distinct 127^{127}I signature).
  • FT-IR : Confirms functional groups (e.g., C=O stretch at ~1650 cm1^{-1}) .

Q. What in vitro assays are suitable for evaluating its potential anticancer activity?

  • MTT/PrestoBlue Assays : Measure cell viability in cancer cell lines (e.g., HeLa, MCF-7).
  • Apoptosis Markers : Caspase-3/7 activation via fluorometric assays.
  • ROS Detection : DCFH-DA probes to assess oxidative stress induction.
  • Structure-Activity Relationship (SAR) : Compare activity with non-iodinated or methoxy-modified analogs .

Advanced Questions

Q. How can density functional theory (DFT) predict electronic properties and reactivity?

  • HOMO-LUMO Analysis : Assess electron distribution and nucleophilic/electrophilic sites. The iodine atom’s polarizability may lower LUMO energy, enhancing electrophilic reactivity .
  • Solvent Effects : Use polarized continuum models (PCM) to simulate solvation.
  • Reactivity Descriptors : Fukui indices identify susceptible positions for substitution .

Q. What strategies resolve discrepancies between computational docking and experimental binding affinity?

  • Ensemble Docking : Test multiple protein conformations (e.g., using AutoDock’s Lamarckian genetic algorithm) to account for receptor flexibility .
  • Binding Free Energy Corrections : Include entropy and solvation effects (MM-PBSA/GBSA).
  • Experimental Validation : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants .

Q. How does the iodine substituent influence pharmacokinetics compared to halogenated analogs?

  • Lipophilicity : Iodine increases logP vs. fluoro or chloro derivatives, potentially enhancing membrane permeability but reducing solubility.
  • Metabolic Stability : Iodine’s larger size may slow oxidative metabolism (CYP450 enzymes).
  • Target Interactions : Halogen bonding with protein residues (e.g., backbone carbonyls) improves binding affinity .

Q. What challenges arise in optimizing iodination reactions?

  • Regioselectivity : Steric hindrance from the 2-phenyl group may require directing groups or Lewis acids (e.g., BF3_3) to guide iodine placement.
  • Side Reactions : Competing oxidation of methoxy groups; use mild iodinating agents (e.g., I2_2/AgOTf) .

Q. How to scale up synthesis for preclinical studies?

  • Flow Chemistry : Continuous reactors improve heat/mass transfer for exothermic iodination steps.
  • Catalytic Systems : Heterogeneous catalysts (e.g., Pd/C) enhance yield in Suzuki-Miyaura couplings for precursor synthesis.
  • Process Analytical Technology (PAT) : In-line IR/NMR monitors reaction progress .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.